Glycidyl methyl ether

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Organic synthesis:

- As a building block: Glycidyl methyl ether is a versatile building block in organic synthesis due to the presence of the epoxide and ether functional groups. These functional groups can undergo various reactions, allowing for the formation of complex molecules. For instance, researchers have utilized glycidyl methyl ether in the synthesis of polyethers, which are polymers with repeating ether linkages, with potential applications in drug delivery and material science .

- As a reactive intermediate: Glycidyl methyl ether can act as a reactive intermediate in various organic reactions. For example, it can participate in ring-opening reactions to form new carbon-carbon bonds, enabling the synthesis of diverse organic molecules .

Polymer science:

- As a monomer: Glycidyl methyl ether can be polymerized to form homopolymers or copolymers. These polymers possess properties such as good adhesion, heat resistance, and chemical resistance, making them suitable for various applications. For instance, glycidyl methyl ether-based polymers have been explored in the development of coatings, adhesives, and electronic materials .

Biomedical research:

Glycidyl methyl ether is a colorless, clear liquid with the molecular formula and a molecular weight of approximately 88.11 g/mol. It is categorized as an ether and is known for its reactivity and potential hazards. The compound has gained attention due to its applications in various chemical processes, particularly in the production of polymers and surfactants. Glycidyl methyl ether is highly flammable and can form peroxides upon exposure to air, necessitating careful handling and storage under inert conditions .

GME's mechanism of action depends on the specific application. In ring-opening reactions, it acts as an electrophile (electron-deficient species) due to the strained epoxide ring, readily reacting with nucleophiles. In polymerization, it participates in reactions that form covalent bonds between GME molecules.

- Nucleophilic Attack: The epoxide ring can undergo nucleophilic ring-opening reactions, where nucleophiles such as alcohols or amines attack the electrophilic carbon atoms, resulting in the formation of various derivatives.

- Polymerization: Glycidyl methyl ether can be copolymerized with other monomers like ethylene oxide, leading to thermoresponsive polyethers, which have applications in materials science .

- Reactivity with Strong Oxidizing Agents: As an ether, it may react violently with strong oxidizers, highlighting the need for caution during use .

Research indicates that glycidyl methyl ether exhibits significant biological activity, particularly in terms of toxicity. It is classified as toxic upon skin contact and ingestion, causing irritation and potential burns to skin and eyes. Inhalation of vapors can lead to dizziness or asphyxiation, especially in confined spaces . Studies also suggest that glycidyl methyl ether may have mutagenic potential, raising concerns regarding its safety in industrial applications .

Glycidyl methyl ether can be synthesized through several methods:

- Epoxidation of Allyl Alcohol: One common method involves the epoxidation of allyl alcohol using peracids or halogenated oxidants.

- Reaction of Methyl Chloroacetate with Epichlorohydrin: This method involves a nucleophilic substitution reaction where methyl chloroacetate reacts with epichlorohydrin to yield glycidyl methyl ether .

- Oligomerization: Recent studies have explored the oligomerization of glycidyl methyl ether on fatty alcohols to produce branched surfactants, expanding its utility in industrial applications .

Glycidyl methyl ether finds diverse applications in various fields:

- Polymer Production: It serves as a comonomer in the synthesis of thermoresponsive polyethers and other polymeric materials.

- Surfactants: The compound is utilized in creating surfactants due to its ability to modify surface properties.

- Chemical Intermediates: It acts as an intermediate in the production of other chemicals and pharmaceuticals, owing to its reactive epoxide group.

Interaction studies involving glycidyl methyl ether have focused on its behavior in aqueous solutions and its interaction with biological systems. Research has shown that the compound's conformational dynamics significantly influence its optical activity when solvated, indicating a complex relationship between structure and function . Additionally, studies have highlighted potential interactions with cellular components that could affect toxicity profiles.

Glycidyl methyl ether shares similarities with several other compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| Ethylene Oxide | Epoxide | Highly reactive; used primarily for sterilization and as a precursor for antifreeze. |

| Propylene Oxide | Epoxide | Less toxic than ethylene oxide; used in polymer production. |

| Methyl Glycidyl Ether | Ether | Similar structure but less reactive; used mainly for surfactant applications. |

| Butylene Oxide | Epoxide | Similar reactivity but larger structure; used in polymer synthesis. |

Glycidyl methyl ether is unique due to its balance of reactivity and application versatility, particularly in surfactant production and polymer chemistry.

Glycidyl methyl ether (GME), chemically designated as 1,2-epoxy-3-methoxypropane, was first synthesized in the mid-20th century as part of efforts to expand the utility of epoxide compounds in industrial chemistry. Early methodologies relied on nucleophilic ring-opening reactions between epichlorohydrin and methanol under basic conditions. By the 1980s, optimized protocols using phase-transfer catalysts improved yields and scalability.

GME belongs to the epoxide family, characterized by a three-membered cyclic ether structure (oxirane ring). Its classification as a glycidyl ether stems from the presence of an epoxypropane backbone substituted with a methoxy group. The compound’s unique reactivity arises from the strained oxirane ring, which facilitates nucleophilic attacks at the electrophilic carbon atoms.

Table 1: Key Physical Properties of Glycidyl Methyl Ether

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₄H₈O₂ | |

| Boiling Point | 113°C | |

| Density (20°C) | 0.9807 g/cm³ | |

| Refractive Index | 1.408–1.414 |

Significance in Organic Chemistry and Polymer Science

In organic synthesis, GME serves as a bifunctional monomer, enabling sequential reactions at its epoxide and methoxy groups. Its copolymerization with ethylene oxide (EO) or propylene oxide (PO) has been extensively studied to tailor polymer properties. For instance:

- Random Copolymerization: GME and EO form thermoresponsive polyethers with lower critical solution temperatures (LCST) tunable between 55°C and 98°C. Reactivity ratios (rGME = 0.98, rEGE = 0.95) confirm near-ideal randomness in chain sequences.

- Crystallinity Modulation: Copolymers with >65 mol% GME content remain amorphous, while lower GME levels introduce limited crystallinity (melting points: 9.8–37.5°C).

In polymer science, GME’s oxygen-rich structure enhances hydrophilicity without compromising thermal stability. Its incorporation into polyether backbones improves biocompatibility, making it suitable for biomedical applications.

Overview of Industrial and Academic Applications

GME’s dual functionality and water solubility have led to diverse applications:

Industrial Uses:

- Epoxy Resins: As a reactive diluent, GME reduces viscosity in epoxy formulations, aiding processing in adhesives and coatings.

- Surfactants: Oligomerization with fatty alcohols produces branched non-ionic surfactants for detergents and emulsifiers.

- Textile Modifiers: Allyl glycidyl ether derivatives enhance dye adhesion through covalent bonding with hydroxyl-rich fibers.

Academic Research:

- Thermoresponsive Materials: GME-based copolymers exhibit LCST behavior, enabling drug delivery systems that release payloads at specific temperatures.

- Biopolymer Functionalization: GME grafts onto cellulose or starch, disrupting hydrogen bonding to create hydrophobic rheology modifiers for personal care products.

Table 2: Copolymerization Studies Involving Glycidyl Methyl Ether

Molecular Composition and Structural Features

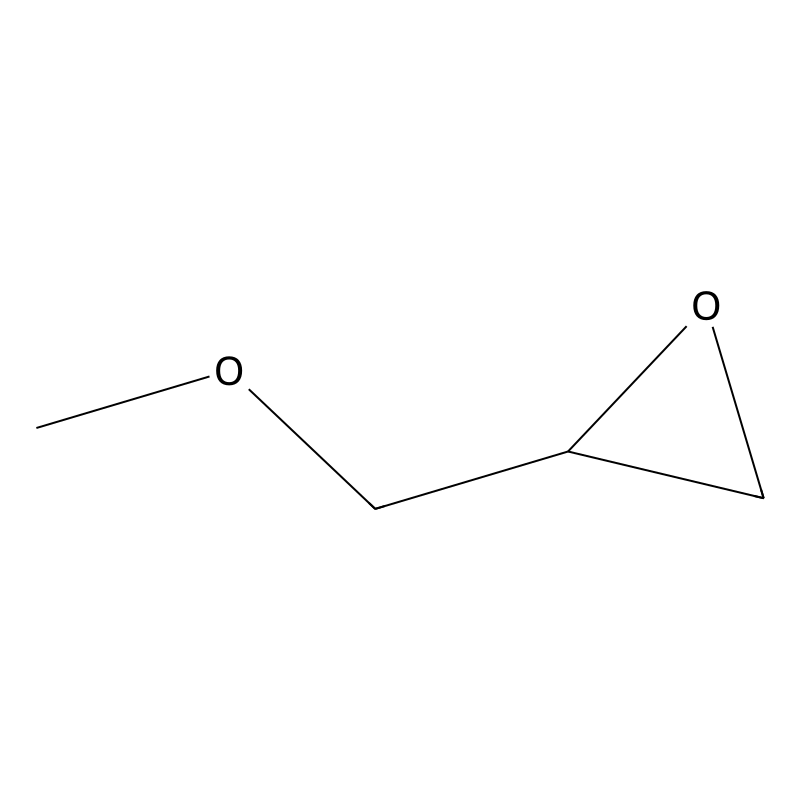

Glycidyl methyl ether is an organic compound with the molecular formula C₄H₈O₂ and a molecular weight of 88.11 g/mol [1] [3] [4]. The compound belongs to the glycidyl ether family and is characterized by the presence of both an epoxide ring and an ether functional group within its molecular structure [3] [8]. The systematic International Union of Pure and Applied Chemistry name for this compound is 2-(methoxymethyl)oxirane [2] [9].

The structural framework of glycidyl methyl ether consists of a three-membered oxirane ring (epoxide) connected to a methoxymethyl group through a carbon-carbon bond [40] [42]. The oxirane ring comprises two carbon atoms and one oxygen atom arranged in a highly strained cyclic configuration, which contributes significantly to the compound's reactivity profile [40]. The methoxy group (-OCH₃) is attached to one of the carbons adjacent to the epoxide ring, creating the characteristic structural motif of glycidyl ethers [1] [3].

The molecular structure can be represented by the simplified molecular-input line-entry system notation COC[C@H]1CO1 for the (R)-enantiomer and COCC1CO1 for the racemic form [1] [8]. The InChI key for the racemic compound is LKMJVFRMDSNFRT-UHFFFAOYSA-N, while the specific enantiomers have distinct InChI keys reflecting their stereochemical differences [3] [8].

Stereochemistry and Isomeric Forms

Glycidyl methyl ether exhibits chirality due to the presence of a stereogenic center at the carbon atom bearing the methoxymethyl substituent in the epoxide ring [9] [14]. This asymmetric carbon leads to the existence of two enantiomeric forms: (R)-(-)-glycidyl methyl ether and (S)-(+)-glycidyl methyl ether [1] [2] [4]. The stereochemical configuration significantly influences the physical and optical properties of each enantiomer [22] [24].

(R)-(-)-Glycidyl Methyl Ether Properties

The (R)-(-)-glycidyl methyl ether enantiomer has the Chemical Abstracts Service registry number 64491-70-9 [1] [4] [13]. This enantiomer exhibits a negative optical rotation, designated by the (-) symbol in its nomenclature [1] [7]. The compound appears as a colorless to very pale yellow liquid with high purity grades exceeding 97.0% when obtained through gas chromatography purification methods [4] [13].

The (R)-(-)-enantiomer demonstrates specific rotatory power with [α]²⁰ᴅ values ranging from -12° to -15° when measured neat [7] [13]. The compound maintains high optical purity with enantiomeric excess values typically exceeding 98.0% [4]. The stereochemical assignment follows the Cahn-Ingold-Prelog priority rules, where the (R)-configuration indicates the spatial arrangement of substituents around the chiral center [1] [4].

(S)-(+)-Glycidyl Methyl Ether Properties

The (S)-(+)-glycidyl methyl ether enantiomer possesses the Chemical Abstracts Service registry number 64491-68-5 [2] [6] [9]. This stereoisomer exhibits positive optical rotation, denoted by the (+) designation [2] [15]. Like its (R)-counterpart, it appears as a colorless to almost colorless clear liquid with purity levels exceeding 97.0% when subjected to gas chromatographic analysis [2] [18].

Racemic Glycidyl Methyl Ether

Racemic glycidyl methyl ether, with Chemical Abstracts Service number 930-37-0, represents an equimolar mixture of both (R)- and (S)-enantiomers [3] [8]. The racemic form exhibits no net optical rotation due to the equal and opposite contributions of the individual enantiomers [8]. This form is often encountered in synthetic preparations where stereoselective synthesis methods are not employed [8].

The racemic mixture maintains the same molecular formula and basic physical properties as the individual enantiomers, but lacks the characteristic optical activity observed in the pure enantiomeric forms [8]. The presence of both stereoisomers in equal proportions results in a compound that is optically inactive while retaining the chemical reactivity associated with the epoxide functional group [3] [8].

Physical Properties

Density and Viscosity Parameters

The density of glycidyl methyl ether varies slightly among the different stereoisomeric forms, with reported values ranging from 0.98 to 0.99 g/mL at 25°C [1] [17] [18]. The (R)-(-)-enantiomer exhibits a density of 0.982 g/mL at 25°C [1], while the (S)-(+)-enantiomer shows a specific gravity of 0.98 at 20°C [2] [18]. The racemic form demonstrates a density of approximately 0.98 g/cm³ at 20°C [3] [16] [17].

These density variations between enantiomers are minimal but measurable, reflecting subtle differences in molecular packing arrangements in the liquid state [1] [2] [17]. The density values place glycidyl methyl ether in the category of moderately dense organic liquids, being slightly less dense than water [17].

Viscosity parameters for glycidyl methyl ether have not been extensively documented in the available literature, though the compound is described as a free-flowing liquid at ambient temperatures [3] [16]. The fluid nature of the compound suggests relatively low viscosity values typical of small-molecule ethers [16] [17].

Boiling Point and Flash Point Characteristics

Glycidyl methyl ether exhibits a boiling point in the range of 110-113°C at standard atmospheric pressure (760 Torr) [3] [15] [16] [17]. The (S)-(+)-enantiomer shows a boiling point of 110-111°C [15], while the racemic form demonstrates values ranging from 110°C to 113°C depending on the measurement conditions [3] [17].

The flash point of glycidyl methyl ether is a critical parameter for handling and storage considerations, with reported values of 17°C for the enantiomeric forms [2] [4] [18] and ranging from 8.1°C to 24°C for various preparations [3] [16] [17]. The (R)- and (S)-enantiomers both exhibit flash points of 17°C when measured in closed cup conditions [2] [4]. The racemic form shows flash point values of 24°C in some sources [16] and 8.1±3.4°C in others [17], indicating potential variability in measurement conditions or sample purity.

These relatively low flash point values classify glycidyl methyl ether as a flammable liquid requiring appropriate handling precautions [2] [3] [4]. The compound falls into hazard classification categories for flammable liquids based on these flash point characteristics [2] [4].

Refractive Index and Optical Rotation

The refractive index of glycidyl methyl ether provides important information about its optical properties and molecular structure [1] [15] [17]. The (R)-(-)-enantiomer exhibits a refractive index of 1.41 [4], while the (S)-(+)-enantiomer shows values of n²⁰ᴅ 1.405 [15] and 1.40 [18]. The racemic form demonstrates refractive index values ranging from 1.4080 to 1.4140 [16] and 1.411 [17].

Optical rotation measurements represent one of the most distinctive properties differentiating the enantiomeric forms of glycidyl methyl ether [22] [24]. The (R)-(-)-enantiomer displays negative optical rotation with specific rotation values of [α]²⁰ᴅ ranging from -12° to -15° when measured neat [4] [7]. Conversely, the (S)-(+)-enantiomer exhibits positive optical rotation with [α]²⁰ᴅ values of +12° to +15° neat [15] [20] and +15.6° when measured at c = 5 in toluene [15] [21].

The optical rotatory dispersion of (R)-glycidyl methyl ether has been studied extensively, revealing complex conformational behavior in solution [22] [24]. The dispersive optical activity shows strong variations in magnitude and sign of rotatory powers as the configuration of surrounding solvent molecules evolves [22]. These measurements provide insights into the conformational flexibility and solvation effects experienced by the molecule in different environments [22] [24].

Solubility Profile and Miscibility

Glycidyl methyl ether demonstrates excellent water solubility, being completely miscible with water across all stereoisomeric forms [2] [4] [18] [21]. This high aqueous solubility is attributed to the presence of the ether oxygen atoms that can participate in hydrogen bonding interactions with water molecules [21] [23].

The compound also exhibits good solubility in various organic solvents [3] [16]. It shows slight solubility in chloroform and toluene [3] [16], indicating selective solvation behavior depending on the solvent polarity and hydrogen bonding capacity [23]. The polar nature of the epoxide and ether functional groups contributes to its preferential solubility in polar solvents [23].

The miscibility characteristics make glycidyl methyl ether suitable for applications requiring aqueous or polar organic reaction media [21]. The complete water miscibility is particularly important for biological and pharmaceutical applications where aqueous compatibility is essential [21] [23].

| Property | (R)-(-)-Enantiomer | (S)-(+)-Enantiomer | Racemic Form |

|---|---|---|---|

| Density (g/mL) | 0.982 at 25°C [1] | 0.98 at 20°C [2] [18] | 0.98 at 20°C [3] [17] |

| Boiling Point (°C) | 110-111 [1] | 110-111 [15] | 110-113 [3] [17] |

| Flash Point (°C) | 17 [1] | 17 [2] [18] | 8.1-24 [3] [16] [17] |

| Refractive Index | 1.41 [4] | 1.40-1.405 [15] [18] | 1.408-1.414 [16] [17] |

| Specific Rotation [α]²⁰ᴅ | -12° to -15° [4] [7] | +12° to +15° [15] [20] | 0° (racemic) [8] |

| Water Solubility | Completely miscible [4] | Completely miscible [2] [18] | Soluble [3] [21] |

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectroscopy Analysis

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for glycidyl methyl ether through both proton (¹H) and carbon-13 (¹³C) measurements [25] [26] [35]. The ¹H nuclear magnetic resonance spectrum of glycidyl methyl ether reveals characteristic signals corresponding to the different proton environments within the molecule [25] [27].

The epoxide ring protons appear as distinctive multipets in the ¹H nuclear magnetic resonance spectrum, with the tertiary proton on the epoxide ring typically observed around 3.8 ppm [26]. This chemical shift reflects the deshielding effect of the adjacent oxygen atoms in the strained three-membered ring [27]. The methylene protons of the epoxide ring generate characteristic patterns due to their coupling relationships and chemical non-equivalence [27].

The methoxymethyl group contributes several distinct signals to the ¹H nuclear magnetic resonance spectrum [25] [26]. The methoxy protons (-OCH₃) appear as a singlet around 3.4-3.7 ppm, while the methylene bridge protons (-CH₂O-) connecting the epoxide to the methoxy group display more complex splitting patterns due to coupling with the adjacent epoxide proton [25] [27].

Carbon-13 nuclear magnetic resonance spectroscopy reveals the four distinct carbon environments present in glycidyl methyl ether [35] [36] [38]. The epoxide carbons appear in characteristic regions of the spectrum, with the tertiary carbon bearing the methoxymethyl substituent typically observed around 50-60 ppm [35] [36]. The methylene carbon of the epoxide ring appears at a slightly different chemical shift, reflecting its unique electronic environment [35] [38].

The methoxy carbon (-OCH₃) resonates in the typical region for methyl groups attached to oxygen, around 55-65 ppm [35]. The bridging methylene carbon connecting the epoxide to the methoxy group appears in the range of 70-80 ppm, characteristic of carbons bearing ether linkages [35] [36].

Infrared and Raman Spectroscopic Features

Infrared spectroscopy of glycidyl methyl ether reveals characteristic absorption bands corresponding to the various functional groups present in the molecule [30] [33] [37]. The carbon-hydrogen stretching vibrations appear in the region of 2800-3000 cm⁻¹, with distinct patterns for the methyl and methylene groups [30] [37].

The epoxide ring exhibits characteristic vibrational modes that can be observed in both infrared and Raman spectroscopy [33]. The carbon-oxygen stretching vibrations of the epoxide ring typically appear around 1250-1280 cm⁻¹ [30] [33]. The ring breathing modes of the three-membered epoxide ring generate distinctive peaks in the lower frequency region of the spectrum [33].

Ether linkage vibrations contribute additional characteristic bands to the infrared spectrum [30] [37]. The carbon-oxygen stretching vibrations of the ether groups appear in the region of 1000-1200 cm⁻¹, providing clear identification of the ether functionality [30]. The asymmetric and symmetric stretching modes of the ether linkages can be distinguished in high-resolution spectra [33] [37].

Raman spectroscopy provides complementary information to infrared measurements, with particularly strong signals from non-polar vibrational modes [33] [34]. The carbon-carbon stretching vibrations and ring deformation modes of the epoxide ring are often more prominent in Raman spectra compared to infrared [33]. The polarizability changes associated with these vibrational modes make them well-suited for Raman detection [33] [34].

Mass Spectrometry Fragmentation Patterns

Mass spectrometry of glycidyl methyl ether reveals characteristic fragmentation patterns that provide structural information and aid in compound identification [28] [29] [30]. The molecular ion peak appears at m/z 88, corresponding to the molecular weight of the compound [28] [30].

The primary fragmentation pathways involve cleavage of the carbon-carbon bonds adjacent to the epoxide ring and ether linkages [29] [31]. Common fragment ions include m/z 57, resulting from loss of the methoxy group (loss of 31 mass units), and m/z 45, corresponding to retention of the methoxymethyl portion after epoxide ring opening [28] [30].

The base peak in the mass spectrum often appears at m/z 41, representing a common fragment ion in epoxide-containing compounds [28]. This fragment likely arises from rearrangement processes involving the epoxide ring and subsequent elimination reactions [29]. Additional significant peaks appear at m/z 29 and m/z 31, corresponding to smaller alkyl and oxygenated fragments [28] [30].

The fragmentation behavior follows established patterns for epoxide-containing ethers, with preferential cleavage at the carbon-oxygen bonds and ring-opening processes [29] [31]. The electron impact ionization conditions typically used in mass spectrometry promote these fragmentation pathways, generating reproducible and interpretable spectra for structural elucidation [29] [31].

| Spectroscopic Method | Key Features | Characteristic Values |

|---|---|---|

| ¹H NMR | Epoxide ring protons | 3.8 ppm (multiplet) [26] |

| ¹H NMR | Methoxy protons | 3.4-3.7 ppm (singlet) [25] |

| ¹³C NMR | Epoxide carbons | 50-60 ppm [35] [36] |

| ¹³C NMR | Methoxy carbon | 55-65 ppm [35] |

| IR Spectroscopy | C-H stretching | 2800-3000 cm⁻¹ [30] [37] |

| IR Spectroscopy | C-O stretching (epoxide) | 1250-1280 cm⁻¹ [30] [33] |

| IR Spectroscopy | C-O stretching (ether) | 1000-1200 cm⁻¹ [30] |

| Mass Spectrometry | Molecular ion | m/z 88 [28] [30] |

| Mass Spectrometry | Base peak | m/z 41 [28] |

| Mass Spectrometry | Major fragments | m/z 57, 45, 31, 29 [28] [30] |

Williamson Ether Synthesis Approach

The Williamson ether synthesis represents the foundational method for preparing glycidyl methyl ether and related compounds. This approach, developed by Alexander Williamson in 1850, involves a nucleophilic substitution reaction between an alkoxide ion and a primary alkyl halide via an SN2 mechanism [1] [2]. For glycidyl methyl ether synthesis, this classical route typically employs methanol-derived alkoxide species reacting with epichlorohydrin.

The mechanism proceeds through nucleophilic attack of the methoxide ion on the electrophilic carbon bearing the chloride leaving group in epichlorohydrin [1]. The reaction requires strong basic conditions to generate the alkoxide nucleophile, commonly achieved using sodium hydroxide or potassium hydroxide. Temperature control is crucial, with optimal conditions ranging from 70-80°C to balance reaction rate against side reactions .

Reaction optimization studies demonstrate that the molar ratio of reactants significantly influences product yield. Using a 15:1 molar ratio of methanol to epichlorohydrin, with 1.4 equivalents of potassium hydroxide, achieves glycidyl methyl ether yields approaching 54% under controlled conditions [4]. The calculated atom economy for this process is 0.67, indicating moderate efficiency in terms of waste minimization [4].

The primary limitation of the classical Williamson approach lies in competing side reactions, particularly the formation of diglycidyl ethers and chlorohydrin intermediates [5]. Secondary reactions can reduce selectivity toward the desired monoether product, especially under prolonged reaction conditions or elevated temperatures exceeding 75°C .

Epichlorohydrin-Based Synthetic Pathways

Epichlorohydrin serves as the primary glycidyl donor in most synthetic routes to glycidyl methyl ether. The epichlorohydrin-based pathway involves two distinct mechanistic approaches: direct etherification and sequential chlorohydrin formation followed by cyclization [5] [6].

In the direct etherification approach, methanol reacts with epichlorohydrin under basic conditions without intermediate isolation. This method requires careful control of reaction parameters to prevent undesired ring-opening reactions that lead to chlorohydrin by-products [6]. Optimal conditions employ 2.0 equivalents of epichlorohydrin relative to the alcohol substrate, ensuring sufficient driving force for the etherification reaction while minimizing polymerization side reactions [7].

The sequential approach first forms a chlorohydrin intermediate through nucleophilic ring-opening of epichlorohydrin by methanol, followed by base-induced cyclization to regenerate the epoxide functionality [5]. This pathway offers enhanced control over regioselectivity but requires additional purification steps and extended reaction times.

Industrial implementations of epichlorohydrin-based synthesis achieve glycidyl methyl ether yields of 85-95% through optimized process conditions [8]. Key parameters include temperature maintenance between 40-60°C, controlled addition of epichlorohydrin over 30-minute periods, and immediate removal of hydrogen chloride by-product through neutralization with solid bases [6].

Lewis Acid Catalyzed Reaction Mechanisms

Lewis acid catalysis provides an alternative pathway for glycidyl methyl ether synthesis, offering distinct advantages in terms of regioselectivity and reaction rate [9] [10]. Common Lewis acid catalysts include aluminum chloride, tin tetrachloride, zinc chloride, and boron trifluoride etherate complexes [9].

The catalytic mechanism involves coordination of the Lewis acid to the epoxide oxygen, increasing the electrophilic character of the adjacent carbon atoms and facilitating nucleophilic attack by methanol [10]. Tin tetrachloride demonstrates particular effectiveness, with catalyst loadings of 0.05-5% relative to the fatty alcohol substrate achieving high conversion rates [9].

Recent developments in Lewis acid catalysis include the use of milder catalysts such as tributyltin chloride (BuSnCl3), which provides excellent selectivity for glycidyl ether formation while operating under gentler reaction conditions [10]. Flow synthesis applications using BuSnCl3 achieve continuous production with high yields and improved safety profiles compared to batch processes [10].

Temperature optimization studies reveal that Lewis acid-catalyzed reactions proceed efficiently at 40-80°C, with optimal selectivity observed at intermediate temperatures around 50-60°C [9]. Higher temperatures promote competing elimination reactions, while lower temperatures result in incomplete conversion and extended reaction times.

The primary advantage of Lewis acid catalysis lies in its ability to activate epichlorohydrin toward nucleophilic attack without requiring strongly basic conditions [9]. This approach minimizes base-catalyzed side reactions and allows for better control of product distribution. However, the corrosive nature of many Lewis acids necessitates specialized equipment and careful handling procedures [11].

Modern Synthetic Approaches

Solvent-Free Synthesis Techniques

Solvent-free synthesis represents a significant advancement in glycidyl methyl ether production, offering enhanced environmental sustainability and simplified product isolation [12] [13]. This approach eliminates the need for organic solvents by utilizing the reactants themselves as the reaction medium, supported by solid bases and phase-transfer catalysts.

The solvent-free methodology employs fatty alcohols as both reactant and solvent, with solid potassium hydroxide or sodium hydroxide serving as the deprotonating agent [12]. Phase-transfer catalysts, primarily tetrabutylammonium bromide (TBAB), facilitate mass transfer between the solid base and liquid organic phase. Optimized conditions utilize 1.3-1.5 equivalents of solid base, 0.00025-0.05 equivalents of TBAB, and 1-2 equivalents of epichlorohydrin relative to the alcohol substrate [12].

Temperature control is critical in solvent-free synthesis, with optimal yields achieved at 40-60°C for most alcohol substrates [12]. Design of Experiments studies demonstrate that temperature, catalyst concentration, and reaction time exhibit positive correlation with product yield, while squared reaction time shows negative influence, indicating optimal reaction windows [12].

Yield optimization data reveal that tetradecanol-based synthesis achieves 75.6% glycidyl ether yield under optimized conditions (55°C, 120 minutes, 1.05 equivalents epichlorohydrin, 1.3 equivalents KOH, 0.25% TBAB) [12]. Decanol substrates yield 65-70% under comparable conditions, with enhanced by-product formation compared to longer-chain alcohols [12].

The environmental advantages of solvent-free synthesis include elimination of organic solvent waste, simplified product purification through solid-liquid separation, and reduced energy requirements for solvent recovery [12]. Atom economy calculations indicate 67% efficiency, with E-factors of 1.37 representing significant improvement over conventional solvent-based methods [4].

Phase-Transfer Catalysis Methods

Phase-transfer catalysis (PTC) methodologies provide efficient pathways for glycidyl methyl ether synthesis by facilitating reactions between ionic and organic phases [7] [13]. Modern PTC approaches employ quaternary ammonium salts, crown ethers, or specialized surfactant-type catalysts to promote interfacial mass transfer.

The improved PTC method for glycidyl ether synthesis operates in solid phase/organic phase systems, eliminating aqueous solutions entirely [7]. This approach uses solid sodium hydroxide (20-40 mesh beads) with organic-soluble phase-transfer catalysts in alcohol/epichlorohydrin mixtures. Optimal conditions employ 1.5 equivalents of solid NaOH, 2.0 equivalents of epichlorohydrin, and 0.00625 molar equivalents of TBAB at 40°C [7].

Catalyst performance studies compare various PTC agents including tetrabutylammonium bromide (TBAB), custom synthesized quaternary ammonium salts (QM series), and alkyloxy-hydroxypropyl derivatives (GM and GEA series) [7]. TBAB demonstrates excellent cost-effectiveness with 92.0% yields in 3.5 hours, while specialized GM-6 catalyst achieves 93.2% yield in 4 hours [7].

The mechanism involves solid base deprotonation of alcohol at the interface, followed by phase-transfer catalyst transport of the alkoxide ion into the organic bulk phase for reaction with epichlorohydrin [7]. Reaction optimization demonstrates that 0.00625 molar equivalents of TBAB provides optimal balance between reaction rate and catalyst economy [7].

Temperature studies reveal optimal yields at 40°C, with declining performance at higher temperatures due to reverse reactions and increased side product formation [7]. At 70°C, yield decreases to 80.0% due to thermodynamically unfavorable equilibrium shifts [7].

Industrial applications of improved PTC methods achieve octylglycidyl ether yields of 92.0% and octadecylglycidyl ether yields of 91.7% under optimized conditions [7]. The method provides significant advantages including solid by-product formation (easily removed by filtration), reduced catalyst consumption, and elimination of aqueous waste streams [7].

Metal-Catalyzed Processes

Metal-catalyzed synthesis routes offer enhanced selectivity and reaction control for glycidyl methyl ether production. These approaches utilize transition metal complexes or organometallic reagents to activate substrates and control reaction pathways [14] [15].

Chromium-based catalysts demonstrate particular effectiveness in glycidyl ether synthesis from bio-based feedstocks [16]. Binuclear chromium complexes with [OSSO] ligand frameworks catalyze ring-opening copolymerizations of glycidyl ethers with cyclic anhydrides, providing pathways to functionalized polyester materials [16].

Cobalt-salen complexes facilitate stereoselective epoxide ring-opening reactions, achieving high enantioselectivity in glycidyl ether transformations [17]. These catalysts operate under mild conditions (room temperature to 50°C) and exhibit excellent functional group compatibility [17].

Aluminum-based Lewis acids, particularly triisobutylaluminum, serve as effective co-catalysts in glycidyl ether polymerization reactions [18]. These systems achieve controlled molecular weight distributions and enable synthesis of well-defined polymer architectures [18].

Iron and nickel catalysts find application in oxidative coupling reactions that convert alcohols directly to glycidyl ethers through tandem oxidation-epoxidation sequences [19]. These processes offer atom-economical alternatives to traditional halide-based routes [19].

The advantages of metal-catalyzed processes include enhanced stereochemical control, mild reaction conditions, and compatibility with sensitive functional groups [14]. However, catalyst cost and potential metal contamination represent considerations for industrial implementation [15].

Stereoselective Synthesis Strategies

Enantioselective Synthetic Routes

Enantioselective synthesis of glycidyl methyl ether has gained significant importance in pharmaceutical and specialty chemical applications where chirality impacts biological activity [20] [21]. Several methodologies have been developed to access enantiomerically pure glycidyl ethers through catalytic asymmetric synthesis or kinetic resolution approaches.

Enzymatic methods represent the most successful approach for enantioselective glycidyl ether synthesis. Epoxide hydrolases from marine microorganisms, particularly Agromyces mediolanus, demonstrate exceptional enantioselectivity toward glycidyl ether substrates [21]. The variant epoxide hydrolase (vEH-Am) preferentially hydrolyzes the (R)-enantiomer of benzyl glycidyl ether, leaving (S)-enantiomer with >99% enantiomeric excess [21].

Bacterial epoxidation systems provide alternative pathways for enantioselective glycidyl ether synthesis [20]. Ethene- and propene-utilizing bacteria, including Aerococcus, Alcaligenes, Micrococcus and Staphylococcus species, catalyze stereoselective epoxidation of phenyl allyl ether to produce essentially optically pure (S)-(+)-phenyl glycidyl ether with 93% enantiomeric excess [20].

Chemical asymmetric synthesis employs chiral catalysts or auxiliary-based approaches to control stereochemistry . Kinetic resolution using zinc nitrate complexed with (+)-tartaric acid selectively coordinates to the (S)-enantiomer of racemic glycidyl ethers, enriching the desired (R)-form in solution with 90% enantiomeric excess and 45% yield .

Sharpless asymmetric epoxidation protocols enable direct synthesis of chiral glycidyl ethers from allylic alcohol precursors [23]. These titanium-catalyzed processes achieve high enantioselectivity (>95% ee) under mild conditions using tartrate ester ligands and tert-butyl hydroperoxide as oxidant [23].

Industrial implementation of enantioselective glycidyl ether synthesis focuses on enzyme-based processes due to their operational simplicity and environmental compatibility [21]. Immobilized lipase B from Candida antarctica achieves 85% enantiomeric excess in glycidyl ether resolution reactions under aqueous conditions (pH 7.0, 37°C) .

Diastereoselective Methods

Diastereoselective synthesis strategies target the formation of specific stereoisomeric relationships in glycidyl ether products containing multiple stereogenic centers [24] [17]. These approaches are particularly relevant for complex glycidyl ether derivatives used in pharmaceutical and materials applications.

Substrate-controlled diastereoselection utilizes chiral starting materials to direct the stereochemical outcome of glycidyl ether formation [25]. Optically active glycidyl ethers serve as precursors for stereocontrolled synthesis of natural products, with the inherent chirality of the glycidyl center influencing subsequent transformations [25].

Lewis acid-catalyzed cyclization reactions demonstrate high cis-diastereoselectivity in glycidyl ether-derived substrates [24]. Intramolecular Friedel-Crafts epoxy-arene cyclizations using aluminum chloride catalysis achieve complete regio- and cis-diastereoselective formation of chroman-fused tetralins from 1-tetralone-derived glycidyl ethers [24].

Cobalt-catalyzed epoxide ring-opening reactions exhibit excellent diastereoselectivity when applied to glycidyl ether substrates [17]. Co[salen] catalysts with butyric acid co-catalysts achieve complete conversion of enantiopure glycidyl ethers with retention of stereochemical integrity [17].

Nucleophilic addition reactions to glycidyl ether electrophiles can proceed with high anti-selectivity when appropriate nucleophiles and reaction conditions are employed [25]. Isopropenylmagnesium bromide addition to chiral glycidyl ethers in the presence of catalytic copper cyanide provides homoallylic alcohols with defined stereochemistry [25].

Temperature and solvent effects significantly influence diastereoselectivity in glycidyl ether transformations [17]. Lower temperatures generally favor higher selectivity, while coordinating solvents can alter the preferred transition state geometries [17].

Industrial-Scale Production Technologies

Industrial production of glycidyl methyl ether employs specialized technologies designed for large-scale synthesis, incorporating process intensification, waste minimization, and enhanced safety features [26] [27]. Modern manufacturing facilities utilize continuous flow reactors, advanced separation techniques, and integrated process control systems to achieve commercial production targets.

Continuous flow synthesis represents the predominant industrial approach for glycidyl ether production [10] [28]. These systems provide superior temperature control, enhanced mixing efficiency, and reduced residence time variability compared to batch processes. Flow reactors operate at optimal temperatures between 50-75°C with residence times of 30-60 minutes, achieving consistent product quality and yields exceeding 90% [10].

Process intensification strategies include reactive distillation columns that combine reaction and separation in a single unit operation [11]. These integrated systems enable continuous removal of hydrogen chloride by-product and unreacted epichlorohydrin, driving reaction equilibrium toward product formation while simplifying downstream processing [11].

Heat integration systems recover thermal energy from exothermic glycidyl ether formation reactions [28]. Process heat exchangers preheat incoming reactant streams using hot product streams, reducing overall energy consumption by 15-25% compared to conventional heating approaches [28].

Advanced process control systems monitor critical parameters including temperature profiles, pressure fluctuations, and composition changes in real-time [28]. Automated feedback control maintains optimal reaction conditions and prevents thermal runaway or unwanted side reactions that could compromise product quality or safety [28].

Waste minimization technologies focus on solid base recovery and recycling systems [8]. Filtration and washing protocols enable reuse of potassium hydroxide or sodium hydroxide solids for multiple reaction cycles, reducing raw material consumption and minimizing waste disposal requirements [8].

Scale-up considerations include reactor design modifications to accommodate larger volumes while maintaining effective mass and heat transfer [28]. Industrial reactors incorporate enhanced mixing systems, improved temperature control zones, and optimized feed addition protocols to ensure uniform reaction conditions throughout the vessel [28].

Quality control systems employ continuous analytical monitoring using gas chromatography and nuclear magnetic resonance spectroscopy to verify product purity and detect impurities in real-time [28]. These analytical systems enable immediate process adjustments to maintain product specifications and minimize off-specification material [28].

Safety systems include emergency shutdown procedures, containment systems for hazardous materials, and specialized ventilation systems to handle potentially toxic or corrosive reagents [8]. Personnel protection equipment and training protocols ensure safe operation of large-scale glycidyl ether production facilities [8].

Green Chemistry Approaches

Atom Economy Considerations

Atom economy represents a fundamental principle in green chemistry that evaluates the efficiency of chemical transformations by measuring the proportion of reactant atoms incorporated into the final product [4]. For glycidyl methyl ether synthesis, atom economy calculations provide quantitative metrics for comparing different synthetic pathways and identifying opportunities for waste reduction.

The theoretical atom economy for glycidyl methyl ether synthesis from methanol and epichlorohydrin is calculated as the molecular weight of the product divided by the combined molecular weights of all reactants [4]. Direct etherification achieves an atom economy of 0.67 when accounting for the stoichiometric base requirement, indicating that 67% of input atoms appear in the desired product [4].

Solvent-free synthesis methods significantly improve atom economy by eliminating organic solvents from the reaction system [4]. These approaches achieve reaction mass efficiency (RME) values of 0.57, representing the mass of product relative to total input reactants [4]. Mass productivity calculations yield 0.148, reflecting the mass of product relative to all materials including catalysts and auxiliary substances [4].

Comparison with conventional phase-transfer catalysis methods reveals substantial improvements in atom utilization [4]. Traditional aqueous-organic biphasic systems require large volumes of organic solvents and generate significant aqueous waste streams, reducing overall atom economy to approximately 0.45-0.50 [4].

By-product minimization strategies focus on reducing the formation of chlorohydrin ethers and polymerization products that represent atom economy losses [7]. Optimized reaction conditions using 1.5 equivalents of base and controlled temperature profiles limit side product formation to less than 6% of total product mass [7].

Process optimization studies demonstrate that atom economy improvements correlate with enhanced selectivity toward the desired glycidyl ether product [4]. Temperature control between 40-60°C and precise stoichiometric control maximize atom incorporation while minimizing waste generation [4].

Renewable Feedstock Utilization

Renewable feedstock utilization in glycidyl methyl ether synthesis aligns with sustainable chemistry principles by replacing petroleum-derived starting materials with bio-based alternatives [19] [29]. These approaches leverage renewable alcohols, bio-derived epoxides, and plant-based intermediates to create environmentally sustainable synthesis pathways.

Bio-based alcohol feedstocks derived from fermentation processes provide sustainable alternatives to petroleum-derived methanol [29]. Bioethanol from agricultural waste and cellulosic biomass can be converted to glycidyl ethers using identical reaction protocols, demonstrating direct substitutability in existing production infrastructure [29].

Cardanol-derived glycidyl ethers represent a successful example of renewable feedstock utilization [29]. Cardanol, obtained from cashew shell oil, reacts with epichlorohydrin under standard conditions to produce glycidyl ethers with long-chain substituted phenyl groups [29]. This process achieves high yields while utilizing waste biomass from food processing operations [29].

Glycerol-derived starting materials offer multiple pathways for sustainable glycidyl ether synthesis [4] [30]. Glycerol, a by-product of biodiesel production, can be converted to epichlorohydrin through dehydrochlorination reactions, providing a renewable source of the glycidyl donor component [4].

Terpene-based glycidyl ethers utilize monoterpene alcohols from essential oil production as renewable feedstocks [31]. Geraniol, nerol, and citronellol derived from plant sources undergo direct glycidylation reactions to produce functionalized glycidyl ethers with unsaturated side chains suitable for further derivatization [31].

Lignin-derived glycidyl ethers represent an emerging area of renewable feedstock utilization [19]. Kraft lignin from pulp mill waste streams can be functionalized with glycidyl groups through reaction with epichlorohydrin, creating bio-based thermoset resin precursors [19].

Economic analysis of renewable feedstock utilization indicates cost competitiveness with petroleum-derived alternatives when environmental externalities are considered [30]. Life cycle assessment studies demonstrate reduced carbon footprint and enhanced sustainability metrics for bio-based glycidyl ether production pathways [30].

Energy-Efficient Process Optimization

Energy-efficient process optimization focuses on minimizing energy consumption throughout glycidyl methyl ether synthesis while maintaining product quality and yield [32] [33]. These approaches integrate heat recovery systems, advanced reactor designs, and process intensification strategies to reduce environmental impact and operating costs.

Heat integration systems capture and reuse thermal energy from exothermic glycidyl ether formation reactions [32]. Process heat exchangers enable preheating of reactant streams using hot product mixtures, reducing external heating requirements by 15-25% [32]. Optimized heat exchanger networks achieve energy recovery efficiency exceeding 80% in industrial applications [32].

Microwave-assisted synthesis provides rapid heating and enhanced reaction rates for glycidyl ether formation [34]. Microwave irradiation enables solvent-free synthesis at reduced overall energy consumption compared to conventional heating methods [34]. Reaction times decrease from hours to minutes while maintaining comparable yields and selectivity [34].

Low-temperature synthesis protocols minimize energy requirements for heating while achieving acceptable reaction rates [33]. Catalytic systems operating at ambient temperature utilize specialized catalysts or extended reaction times to compensate for reduced thermal activation [33].

Process intensification through reactive distillation combines reaction and separation operations in single unit operations [32]. These integrated systems eliminate intermediate heating and cooling steps while enabling continuous product removal and purification [32].

Solvent recovery and recycling systems reduce energy consumption associated with fresh solvent production and waste treatment [32]. Distillation systems with optimized column designs achieve >95% solvent recovery efficiency while minimizing reboiler energy requirements [32].

Advanced process control systems optimize energy utilization through real-time monitoring and adjustment of heating profiles [35]. Predictive control algorithms anticipate process disturbances and adjust energy input to maintain optimal reaction conditions while minimizing energy waste [35].

Renewable energy integration incorporates solar thermal, biomass, and waste heat sources into glycidyl ether production processes [35]. These systems reduce dependence on fossil fuel-derived energy while maintaining process reliability and product quality [35].

Physical Description

XLogP3

Boiling Point

Flash Point

GHS Hazard Statements

H225 (50%): Highly Flammable liquid and vapor [Danger Flammable liquids];

H226 (50%): Flammable liquid and vapor [Warning Flammable liquids];

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Acute Toxic;Irritant